Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate
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Overview
Description
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate is an organophosphorus compound with the molecular formula C9H18NO5P It is a derivative of phosphonic acid and contains both an allyloxycarbonyl group and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate allyloxycarbonyl-protected aminomethyl precursor. One common method involves the use of diethyl phosphite and N-allyloxycarbonyl-aminomethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can also improve the reaction rate and selectivity. The final product is often obtained in high purity through techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the allyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of functionalized phosphonates.
Scientific Research Applications
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug or as a precursor to biologically active molecules.
Agricultural Chemistry: It can be used in the development of pesticides and herbicides.
Material Science: The compound is explored for its potential use in the synthesis of flame retardants and other specialty materials.
Mechanism of Action
The mechanism of action of diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, releasing the active aminomethylphosphonate moiety upon metabolic activation. The released aminomethylphosphonate can then interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (aminomethyl)phosphonate: Lacks the allyloxycarbonyl group, making it less versatile in certain synthetic applications.
Diethyl (N-benzyloxycarbonyl-aminomethyl)phosphonate: Contains a benzyloxycarbonyl group instead of an allyloxycarbonyl group, which can affect its reactivity and biological activity.
Diethyl (N-methoxycarbonyl-aminomethyl)phosphonate: Contains a methoxycarbonyl group, which can influence its solubility and stability.
The uniqueness of this compound lies in its combination of the allyloxycarbonyl and aminomethyl groups, providing a balance of reactivity and stability that is advantageous for various applications.
Properties
Molecular Formula |
C9H18NO5P |
---|---|
Molecular Weight |
251.22 g/mol |
IUPAC Name |
prop-2-enyl N-(diethoxyphosphorylmethyl)carbamate |
InChI |
InChI=1S/C9H18NO5P/c1-4-7-13-9(11)10-8-16(12,14-5-2)15-6-3/h4H,1,5-8H2,2-3H3,(H,10,11) |
InChI Key |
CIELYGICHFQBRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CNC(=O)OCC=C)OCC |
Origin of Product |
United States |
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